molecular formula C35H34N2O2 B8136611 (4S,4'S,5R,5'R)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

(4S,4'S,5R,5'R)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B8136611
M. Wt: 514.7 g/mol
InChI Key: XXPKGELVQQVIOF-GASGPIRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline compound. Bis-oxazolines are a class of compounds known for their applications in asymmetric synthesis and catalysis. These compounds are characterized by the presence of two oxazoline rings, which can coordinate to metal centers, making them useful as ligands in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings are usually formed by the cyclization of amino alcohols with carboxylic acids or their derivatives.

    Coupling of Oxazoline Units: The two oxazoline units are then coupled through a pentane-3,3-diyl linker. This step often involves the use of a coupling reagent such as a carbodiimide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to oxazoles.

    Reduction: The compound can be reduced to form the corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazoline rings would yield oxazoles, while reduction would yield amines.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is used as a ligand in asymmetric catalysis. It can coordinate to metal centers, forming complexes that catalyze various asymmetric transformations, such as hydrogenation, hydroformylation, and cyclopropanation.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential as a chiral ligand in drug development. Chiral ligands are important in the synthesis of enantiomerically pure pharmaceuticals.

Industry

In industry, the compound’s applications in catalysis can be leveraged for the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which (4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects typically involves coordination to a metal center. The oxazoline rings provide a chiral environment that induces asymmetry in the catalytic process. This chiral induction is crucial for achieving high enantioselectivity in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-2,2’-(Ethane-1,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
  • (4S,4’S)-2,2’-(Butane-1,4-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Uniqueness

(4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is unique due to its specific chiral centers and the pentane-3,3-diyl linker, which can influence the steric and electronic properties of the compound. This can result in different catalytic behaviors compared to other bis-oxazolines with different linkers or chiral configurations.

Properties

IUPAC Name

(4S,5R)-2-[3-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O2/c1-3-35(4-2,33-36-29(25-17-9-5-10-18-25)31(38-33)27-21-13-7-14-22-27)34-37-30(26-19-11-6-12-20-26)32(39-34)28-23-15-8-16-24-28/h5-24,29-32H,3-4H2,1-2H3/t29-,30-,31+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPKGELVQQVIOF-GASGPIRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.